molecular formula C19H23Cl2N3O B2980321 Sigma-1 receptor antagonist 1

Sigma-1 receptor antagonist 1

Cat. No.: B2980321
M. Wt: 380.3 g/mol
InChI Key: MSFUOAXHQLXDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sigma-1 receptor antagonist 1 is a potent and selective antagonist of the sigma-1 receptor, a unique ligand-operated chaperone protein. This compound has garnered significant interest due to its high binding affinity to the sigma-1 receptor and its potential therapeutic applications, particularly in the treatment of neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sigma-1 receptor antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of organic reactions such as cyclization or condensation.

    Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and selectivity towards the sigma-1 receptor. This may involve reactions like halogenation, alkylation, or acylation.

    Final Coupling: The final step often involves coupling the core structure with specific side chains or moieties that are crucial for the compound’s activity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent systems to accommodate larger batch sizes.

    Purification Processes: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Sigma-1 receptor antagonist 1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties and reactivity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s stability and activity.

    Substitution: Replacement of one functional group with another, which can fine-tune the compound’s binding affinity and selectivity.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halides or organometallic reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Sigma-1 receptor antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which sigma-1 receptor antagonist 1 exerts its effects involves binding to the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum. This binding modulates the receptor’s interaction with various client proteins, including ion channels and G-protein-coupled receptors. By antagonizing the sigma-1 receptor, the compound can:

Comparison with Similar Compounds

Sigma-1 receptor antagonist 1 is unique in its high binding affinity and selectivity for the sigma-1 receptor. Similar compounds include:

    BD1047: Another sigma-1 receptor antagonist with similar applications but different binding affinities and pharmacokinetic properties.

    BD1063: Known for its use in research related to sigma-1 receptor functions and its potential therapeutic effects.

Compared to these compounds, this compound offers a distinct profile in terms of potency and selectivity, making it a valuable tool in both research and therapeutic contexts.

Properties

IUPAC Name

5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFUOAXHQLXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.